Cas no 1804379-93-8 (2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride)

2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride
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- インチ: 1S/C8H2BrClF6O2S/c9-4-2-1-3(7(11,12)13)6(19(10,17)18)5(4)8(14,15)16/h1-2H
- InChIKey: GOAHUKKINYGJSN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(F)(F)F)C(=C1C(F)(F)F)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 428
- トポロジー分子極性表面積: 42.5
- 疎水性パラメータ計算基準値(XlogP): 4.4
2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013019116-1g |
2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride |
1804379-93-8 | 97% | 1g |
1,445.30 USD | 2021-06-25 |
2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chlorideに関する追加情報
In-Depth Analysis of 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride (CAS No. 1804379-93-8) and Its Applications
2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride (CAS No. 1804379-93-8) is a highly specialized chemical compound widely recognized for its unique structural properties and versatile applications in organic synthesis and pharmaceutical research. This compound belongs to the class of sulfonyl chlorides, which are pivotal intermediates in the development of sulfonamide-based drugs, agrochemicals, and advanced materials. The presence of trifluoromethyl groups and a bromine substituent enhances its reactivity, making it a valuable building block for designing complex molecules.
In recent years, the demand for fluorinated compounds like 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride has surged due to their exceptional stability, lipophilicity, and bioactivity. Researchers and industries are increasingly focusing on fluorine chemistry to develop next-generation pharmaceuticals, such as kinase inhibitors and antiviral agents. The compound's CAS No. 1804379-93-8 is frequently searched in scientific databases, reflecting its growing importance in drug discovery and material science.
One of the key advantages of 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride is its role in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are essential for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental in synthesizing bioactive molecules. The bromine atom in the compound serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the sulfonyl chloride moiety enables further derivatization.
From an industrial perspective, 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride is also gaining traction in the development of high-performance polymers and electronic materials. Its ability to introduce sulfonyl groups into polymer chains improves thermal stability and chemical resistance, making it suitable for applications in coatings, adhesives, and flexible electronics. This aligns with the current trend of sustainable material innovation, a hot topic in both academic and industrial circles.
Another area of interest is the compound's potential in catalysis. Recent studies have explored its use as a precursor for designing ligands in transition metal-catalyzed reactions. The trifluoromethyl groups can significantly influence the electronic properties of catalysts, enhancing their efficiency and selectivity. This has sparked discussions in forums and research papers, with queries like "How does 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride improve catalytic performance?" becoming common among chemists.
Safety and handling of 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride are also critical considerations. While it is not classified as a hazardous material, proper storage conditions—such as moisture-free environments and inert atmospheres—are recommended to maintain its stability. Researchers often search for "best practices for handling sulfonyl chlorides" to ensure safe laboratory procedures.
In summary, 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride (CAS No. 1804379-93-8) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and catalysis. Its unique structural features, combined with the growing interest in fluorine chemistry, position it as a key player in modern chemical research. As industries continue to explore its potential, this compound is likely to remain a focal point in scientific and technological advancements.
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